![molecular formula C8H6ClNO2 B12865130 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety undergoes nucleophilic displacement with amines, thiols, and alkoxides, forming derivatives with modified side chains.
Key Findings:
-
Reaction with Amines :
Reacting 2-(chloromethyl)benzo[d]oxazole derivatives with primary or secondary amines in acetonitrile or DMF, in the presence of a base (e.g., triethylamine), yields alkylamino derivatives. For example: -
Alkylation with Malonate Anions :
The chloromethyl group participates in C-alkylation with stabilized carbanions. For instance, reaction with diethylmalonate (NaH/THF) forms diester derivatives, a strategy used in synthesizing non-steroidal anti-inflammatory agents like Oxaprozin .
Etherification and Thioether Formation
The chloromethyl group reacts with oxygen or sulfur nucleophiles to form ethers or thioethers.
Experimental Data:
Reaction Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sodium hydride/DMF | 60°C, 1 hour | 3-[(Benzoxazol-2-yl)methoxy]pyridine | 32% | |
Thiourea/Cs₂CO₃ | Reflux in DMF | 2-(Methylthio)benzo[d]oxazole | 75% |
Smiles Rearrangement
Activation of the benzoxazole-2-thiol intermediate with chloroacetyl chloride facilitates Smiles rearrangement, enabling the synthesis of substituted aminobenzoxazoles .
Example:
-
Benzoxazole-2-thiol reacted with chloroacetyl chloride and 5-bromopentylamine HBr to yield 5-(benzo[d]oxazol-2-ylthio)pentan-1-amine HBr, confirmed by 1H NMR and HRMS .
Oxidation and Functionalization of the Hydroxyl Group
The 5-hydroxy group can undergo oxidation or serve as a site for further functionalization:
-
Oxidation : Controlled oxidation with agents like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone or aldehyde .
-
Protection/Deprotection : The hydroxyl group is often protected as a methoxy or acetyl derivative during multi-step syntheses .
Synthetic Routes to 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole
While direct synthesis data for this compound is limited, analogous pathways suggest:
-
Reductive Cyclization : Starting from 2-nitro-4-methylphenol, reduction and cyclization yield the benzo[d]oxazole core .
-
Chlorination : Subsequent treatment with POCl₃ or SOCl₂ introduces the chloromethyl group .
Key Challenges and Considerations
Scientific Research Applications
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound characterized by the presence of a chloromethyl group and a hydroxyl group on a benzo[d]oxazole ring. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and neuroprotection. The structural features of this compound suggest diverse biological activities, which are explored in various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Chloromethyl Group: Enhances reactivity and may influence biological interactions.
- Hydroxyl Group: Known to participate in hydrogen bonding, potentially affecting the compound's solubility and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with a benzo[d]oxazole structure, including this compound, exhibit significant anticancer activity. Key findings include:
- Inhibition of Tubulin Polymerization: Studies have shown that derivatives can bind to tubulin and inhibit its polymerization at submicromolar concentrations, suggesting potential applications in cancer therapy.
- Mechanism of Action: The ability to interfere with microtubule dynamics is crucial for cell division, making these compounds potential candidates for targeting cancer cell proliferation.
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
This compound | Potential anti-cancer activity | High reactivity due to chloromethyl group |
2-Methyl-4,5-diphenyloxazole | Anticancer activity | Methyl group instead of chloromethyl |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of similar benzo[d]oxazole derivatives against β-amyloid-induced toxicity in neuronal cells:
- Experimental Evidence: Compounds synthesized from benzo[d]oxazole structures have been shown to reduce neurotoxicity and increase cell viability in PC12 cells exposed to β-amyloid .
- Mechanistic Insights: These compounds promote phosphorylation of key proteins involved in neuronal survival, such as Akt and GSK-3β, while decreasing pro-inflammatory markers like NF-κB .
Case Studies
Several case studies have been published that illustrate the biological activities of this compound:
-
Study on Cancer Cell Lines:
- Objective: To evaluate the cytotoxicity of this compound against various cancer cell lines.
- Results: The compound demonstrated significant growth inhibition in fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines with IC50 values comparable to standard chemotherapeutics.
- Neuroprotection Against Aβ Toxicity:
Comparative Analysis
The following table summarizes the biological activities and characteristics of selected compounds related to this compound:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Anticancer; Neuroprotective | Varies by study | High reactivity |
2-Methyl-4,5-diphenyloxazole | Anticancer | Not specified | Methyl substitution |
Compound 5c (related derivative) | Neuroprotective | < 1.25 | Effective against Aβ toxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminophenol derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like zinc chloride . To optimize yields, parameters such as catalyst loading (0.5–2.0 equivalents), solvent polarity (DMF or ethanol), and reaction time (6–18 hours) should be systematically tested. For example, refluxing in DMSO for extended periods (18 hours) followed by ice-water quenching and ethanol recrystallization has achieved 65% yields in analogous oxazole syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C-NMR : To confirm the chloromethyl (-CH₂Cl) and hydroxyl (-OH) substituents. Non-coplanarity of the oxazole ring with aromatic systems (e.g., mesityl) can be inferred from deshielding effects in ¹³C-NMR .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~750 cm⁻¹ (C-Cl stretch) validate functional groups .
- UV-Vis : Absorbance bands in the 250–300 nm range indicate π→π* transitions, with deviations suggesting steric hindrance or electronic effects .
Q. What are the common purification strategies for this compound, and how can byproducts be minimized?
- Methodological Answer : Recrystallization using water-ethanol mixtures (1:1 v/v) is effective for removing unreacted precursors . Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts like over-chlorinated derivatives. For persistent impurities, fractional distillation under reduced pressure (40–60°C) or preparative HPLC (C18 column, acetonitrile-water gradient) is recommended .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved when analyzing non-coplanar oxazole-aromatic systems?
- Methodological Answer : Non-coplanarity between the oxazole and adjacent rings (e.g., mesityl) creates anisotropic magnetic environments, leading to unexpected splitting in NMR. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict dihedral angles and simulate spectra for comparison. Experimentally, variable-temperature NMR (VT-NMR) reduces conformational flexibility, simplifying splitting patterns .
Q. What strategies improve the regioselectivity of nucleophilic substitutions at the chloromethyl group?
- Methodological Answer : Steric and electronic effects dominate regioselectivity. For example:
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, favoring substitution at the chloromethyl site.
- Catalysts : Adding crown ethers (18-crown-6) accelerates SN2 mechanisms by stabilizing transition states .
- Temperature control : Lower temperatures (0–5°C) reduce competing elimination reactions .
Q. How do structural modifications (e.g., replacing chlorine with bromine) affect the compound’s biological activity?
- Methodological Answer : Halogen substitution alters lipophilicity and binding affinity. For instance, replacing -CH₂Cl with -CH₂Br increases logP by ~0.5 units, enhancing membrane permeability. In antimicrobial assays, brominated analogs show 2–3× higher MIC values against Gram-positive bacteria compared to chlorinated derivatives .
Q. What are the metabolic pathways of this compound in eukaryotic systems, and how can metabolites be identified?
- Methodological Answer : Phase I metabolism (cytochrome P450 oxidation) likely generates hydroxylated derivatives, while Phase II conjugation (glucuronidation) increases water solubility. To track metabolites:
- LC-MS/MS : Use a C18 column and negative-ion mode to detect glucuronides (m/z +176).
- Stable isotope labeling : ¹³C-labeled compounds aid in distinguishing metabolites from background noise .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?
- Methodological Answer : DFT calculations (Gaussian 16) assess frontier molecular orbitals (HOMO/LUMO) to predict electron transfer feasibility. For photoredox applications, a low LUMO energy (< -1.5 eV) suggests susceptibility to reduction. Experimental validation using Ru(bpy)₃²⁺ as a photocatalyst under blue LED light (450 nm) can confirm predicted pathways .
Q. Data Contradiction Analysis
Q. Why do reported melting points for similar oxazoles vary significantly (e.g., 141–143°C vs. 195–200°C)?
- Methodological Answer : Variations arise from polymorphism, solvent inclusion, or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions. For example, slow cooling during crystallization (0.1°C/min) favors a stable polymorph with higher mp, while rapid quenching produces metastable forms .
Q. How should researchers address discrepancies in catalytic efficiency between nano-ZnO and MTAMO in oxazole synthesis?
- Methodological Answer : Nano-ZnO’s high surface area accelerates initial reaction rates but may deactivate due to chloride adsorption. MTAMO (mesoporous titania-alumina) offers acid-base bifunctionality, stabilizing intermediates. Kinetic studies (e.g., in situ FTIR) can track intermediate lifetimes and optimize catalyst choice based on substrate steric demands .
Q. Structural and Mechanistic Insights
Q. What evidence supports the non-coplanarity of the oxazole ring in crystalline states?
- Methodological Answer : X-ray crystallography (e.g., P21/n space group, β = 101.67°) reveals dihedral angles >30° between oxazole and adjacent aromatic rings. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C-H···O contacts) that stabilize non-coplanar conformations .
Q. How does the chloromethyl group influence the compound’s electronic properties compared to hydroxymethyl analogs?
- Methodological Answer : Chlorine’s electronegativity (-I effect) reduces electron density at the oxazole ring, lowering HOMO energy by ~0.3 eV (CV measurements in acetonitrile). Hydroxymethyl analogs exhibit stronger hydrogen bonding, increasing solubility but reducing thermal stability (TGA shows decomposition at 120°C vs. 180°C for chlorinated analogs) .
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H6ClNO2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4H2 |
InChI Key |
DHZHGFQDMKKOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)CCl |
Origin of Product |
United States |
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